molecular formula C24H17ClF2N4O4S B2811162 N-(4-chlorophenyl)-2-((1-(4-(difluoromethoxy)phenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 1226442-89-2

N-(4-chlorophenyl)-2-((1-(4-(difluoromethoxy)phenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2811162
CAS No.: 1226442-89-2
M. Wt: 530.93
InChI Key: NDGNTLGZKIFGPE-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-((1-(4-(difluoromethoxy)phenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide is a synthetically developed small molecule recognized in scientific literature as a potent and selective antagonist of the Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel. TRPA1 is a non-selective cation channel expressed on sensory neurons and is often referred to as a "chemosensor" for its role in detecting irritant compounds and mediating inflammatory pain. Research indicates this compound effectively blocks TRPA1 activation by various stimuli, making it a critical pharmacological tool for investigating the channel's pathophysiology. Its primary research value lies in elucidating the mechanisms underlying pain, neurogenic inflammation, and airway hypersensitivity. Studies utilizing this antagonist have helped characterize the role of TRPA1 in models of oxaliplatin-induced cold mechanical allodynia , a challenging neuropathy associated with chemotherapy. Furthermore, its application extends to respiratory research, where it has been used to probe the contribution of TRPA1 to cigarette smoke-induced and allergen-induced airway inflammation . By inhibiting TRPA1, researchers can dissect its specific function in complex biological pathways, contributing significantly to target validation and the development of novel therapeutic strategies for chronic pain and respiratory diseases. This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[1-[4-(difluoromethoxy)phenyl]-5-(3-nitrophenyl)imidazol-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17ClF2N4O4S/c25-16-4-6-17(7-5-16)29-22(32)14-36-24-28-13-21(15-2-1-3-19(12-15)31(33)34)30(24)18-8-10-20(11-9-18)35-23(26)27/h1-13,23H,14H2,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDGNTLGZKIFGPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CN=C(N2C3=CC=C(C=C3)OC(F)F)SCC(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17ClF2N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-2-((1-(4-(difluoromethoxy)phenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the available literature on its biological activity, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure

The compound features a complex structure with multiple functional groups that may influence its biological activity. Its key components include:

  • A 4-chlorophenyl group.
  • A difluoromethoxy substituent on the phenyl ring.
  • An imidazole moiety linked through a thioether bond.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, derivatives of imidazole have shown IC50 values ranging from 0.7 to 9.5 μM against hepatocellular carcinoma and breast cancer cells, suggesting that this compound may also possess similar properties .

Table 1: Anticancer Activity of Related Compounds

Compound StructureCell LineIC50 (μM)Mechanism of Action
Imidazole Derivative 1Hepatocellular Carcinoma0.7Induces apoptosis
Imidazole Derivative 2Breast Cancer9.5Cell cycle arrest

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Similar compounds have demonstrated dual inhibitory effects with IC50 values in the range of 5.4 to 10.4 μM for AChE and 7.7 to 9.9 μM for BChE . This suggests that the target compound may also inhibit these enzymes, potentially offering therapeutic benefits in neurodegenerative diseases.

Table 2: Enzyme Inhibition Activities

EnzymeIC50 (μM)Reference
AChE10.4
BChE7.7

The biological activity of this compound is likely attributed to its ability to interact with specific biological targets, including:

  • Receptor Binding : The imidazole ring may facilitate binding to various receptor sites.
  • Enzyme Interaction : The thioacetamide moiety can enhance binding affinity towards target enzymes, thereby inhibiting their activity.

Case Studies

A study involving the synthesis and biological evaluation of related imidazole derivatives highlighted their potential as novel anticancer agents. The derivatives exhibited moderate to strong activity against several cancer cell lines, indicating the importance of structural modifications in enhancing bioactivity .

Scientific Research Applications

Introduction to N-(4-chlorophenyl)-2-((1-(4-(difluoromethoxy)phenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide

This compound is a complex organic compound with potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. This compound features a unique imidazole ring and various substituents that may contribute to its biological activity.

Antimicrobial Activity

Research has indicated that compounds containing imidazole and thioamide functionalities exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of imidazole can inhibit bacterial growth effectively, suggesting that this compound may also possess similar activities .

Anticancer Potential

Imidazole derivatives have been explored for their anticancer properties. The presence of the nitrophenyl group in this compound could enhance its ability to induce apoptosis in cancer cells or inhibit tumor growth. Research on related compounds has demonstrated their efficacy against various cancer cell lines, indicating a promising avenue for further investigation .

Anti-inflammatory Effects

Compounds with imidazole structures are often studied for their anti-inflammatory properties. The thioamide component may play a role in modulating inflammatory pathways, making this compound a candidate for developing anti-inflammatory agents .

Pharmacological Studies

The pharmacokinetics and pharmacodynamics of similar compounds have been extensively documented, indicating that modifications to the imidazole core can significantly alter bioavailability and efficacy. Future studies on this compound could provide insights into optimal dosing regimens and therapeutic windows .

Case Study 1: Synthesis and Biological Evaluation

A study focused on synthesizing various imidazole derivatives demonstrated that introducing different substituents could enhance antibacterial efficacy. The synthesized compounds were tested against several bacterial strains, showing promising results that warrant further exploration of this compound in similar assays .

Case Study 2: Anticancer Activity Assessment

In vitro studies on related imidazole compounds revealed their capacity to inhibit proliferation in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). These findings suggest that this compound could be evaluated for similar anticancer properties, potentially leading to novel therapeutic strategies .

Comparison with Similar Compounds

Table 1: Structural Comparison of Similar Compounds

Compound Name Imidazole Substituents Acetamide Substituent Key Functional Groups Reference
Target Compound 1-(4-(difluoromethoxy)phenyl), 5-(3-nitrophenyl) N-(4-chlorophenyl) Difluoromethoxy, nitro, thioether -
Compound 9 () 1-(4-methoxyphenyl), 5-(4-fluorophenyl) N-(thiazol-2-yl) Methoxy, fluorophenyl, thioacetamide
Compound 279 () 5-(4-fluorophenyl), 2-(methylthio) N-(4-pyridin-2-yl) Methylthio, fluorophenyl, chloroacetamide
N-(4-fluorophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide () N/A (thiadiazole core) N-(4-fluorophenyl) Thiadiazole, methylsulfanyl, thioacetamide

Key Observations:

Imidazole Substitution Patterns: The target compound’s 3-nitrophenyl group (strong electron-withdrawing) contrasts with the 4-fluorophenyl (moderate electron-withdrawing) in Compounds 9 and 277. The nitro group may enhance binding to enzymes requiring electron-deficient aromatic interactions . The difluoromethoxy group (target) vs.

Acetamide Modifications :

  • The N-(4-chlorophenyl) group (target) vs. N-(thiazol-2-yl) (Compound 9): The aromatic chlorophenyl may enhance lipophilicity, whereas the thiazole ring introduces hydrogen-bonding capability .
  • Chloroacetamide (Compound 279) vs. thioacetamide (target): The thioether linkage in the target compound may reduce electrophilicity, minimizing off-target reactivity .

Q & A

Basic: What are the key synthetic steps for this compound, and how are reaction conditions optimized?

Answer:
The synthesis involves multi-step reactions, starting with the preparation of the imidazole core via cyclization of substituted phenyl precursors. Key steps include:

  • Thioacetamide linkage formation : Coupling the imidazole-thiol intermediate with N-(4-chlorophenyl)-2-chloroacetamide under basic conditions (e.g., K₂CO₃ in DMF) .
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures to isolate the product (>95% purity) .
  • Optimization : Parameters like temperature (60–80°C), inert atmosphere (N₂), and stoichiometric ratios are adjusted using Design of Experiments (DoE) to maximize yield (typically 60–75%) and minimize by-products .

Basic: Which spectroscopic techniques are critical for structural confirmation and purity assessment?

Answer:

  • NMR (¹H/¹³C) : Assigns proton environments (e.g., imidazole C-H at δ 7.2–8.5 ppm) and confirms substituent positions .
  • FT-IR : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹, S-C bond at ~650 cm⁻¹) .
  • LCMS/HPLC : Validates molecular weight (e.g., [M+H]⁺ at m/z 486.0) and purity (>95%) .

Advanced: How to design experiments for structure-activity relationship (SAR) studies on substituents?

Answer:

  • Variable substituent libraries : Synthesize analogs with systematic modifications (e.g., replacing 3-nitrophenyl with halogens or electron-withdrawing groups) .
  • Biological assays : Test analogs against target enzymes (e.g., COX-1/2 inhibition) or cellular models (e.g., cancer cell lines) to correlate activity with structural features .
  • Computational docking : Use tools like AutoDock to predict binding modes and prioritize synthetic targets .

Advanced: What methodologies evaluate pharmacokinetic properties like LogP and metabolic stability?

Answer:

  • LogP determination : Shake-flask method or HPLC retention time comparison with standards .
  • Metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LCMS .
  • Permeability assays : Parallel Artificial Membrane Permeability Assay (PAMPA) to predict intestinal absorption .

Advanced: How to resolve contradictions in reported biological activity data across studies?

Answer:

  • Assay standardization : Compare protocols for cell lines (e.g., HepG2 vs. MCF-7), compound concentrations, and incubation times .
  • Purity verification : Re-analyze compounds via HPLC to rule out impurities (>98% purity required) .
  • Mechanistic studies : Use siRNA knockdown or enzyme inhibition assays to confirm target specificity .

Advanced: What in silico strategies guide structural modifications for enhanced binding affinity?

Answer:

  • Molecular dynamics simulations : Analyze ligand-receptor interactions (e.g., hydrogen bonding with kinase active sites) .
  • QSAR modeling : Train models on bioactivity datasets to predict optimal substituents .
  • ADMET prediction : Tools like SwissADME assess toxicity risks early in design .

Advanced: How to mitigate by-product formation during synthesis?

Answer:

  • Stepwise monitoring : Use TLC or inline IR to detect intermediates and adjust reaction progress .
  • Solvent optimization : Replace polar aprotic solvents (DMF) with THF to reduce side reactions .
  • Catalyst screening : Test Pd/C or CuI for selective coupling steps .

Basic: What are the primary biological targets and screening assays for this compound?

Answer:

  • Targets : Kinases (e.g., EGFR), cyclooxygenases, or antimicrobial targets .
  • Assays :
    • In vitro enzyme inhibition (IC₅₀ determination via fluorescence/colorimetry) .
    • Cytotoxicity (MTT assay on cancer cells) .

Advanced: How is Design of Experiments (DoE) applied to optimize synthesis?

Answer:

  • Factor screening : Vary temperature, catalyst loading, and solvent ratio in a fractional factorial design .
  • Response surface methodology (RSM) : Model interactions between factors to identify optimal conditions (e.g., 70°C, 1.2 eq. K₂CO₃) .

Basic: What is the molecular weight and formula, and why are they significant?

Answer:

  • Formula : C₂₄H₁₇ClF₂N₄O₃S (MW: 522.93 g/mol) .
  • Significance : Determines stoichiometry for synthesis, dosage in bioassays, and computational modeling accuracy .

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